N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide
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Overview
Description
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide is a synthetic organic compound with a complex structure It belongs to the class of pyridazinone derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
N-Methylation: The methylation of the nitrogen atom in the pyridazinone ring can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated pyridazinone derivative with propenamide under suitable conditions, often in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxyl group.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, leading to the formation of hydroxyl derivatives.
Substitution: The chlorine atom in the pyridazinone ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of various substituted pyridazinone derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Pharmacology: Research has indicated its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Biology: Studies have explored its effects on cellular processes, such as apoptosis and cell proliferation.
Industry: Its derivatives are being investigated for use in agricultural chemicals and materials science.
Mechanism of Action
The mechanism of action of N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways involved in cell growth and survival, leading to effects such as apoptosis or reduced cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-ethylprop-2-enamide: Similar structure but with an ethyl group instead of a methyl group.
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylbut-2-enamide: Similar structure but with a butenamide group instead of a propenamide group.
Uniqueness
N-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-N-methylprop-2-enamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a propenamide group
Properties
Molecular Formula |
C9H10ClN3O2 |
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Molecular Weight |
227.65 g/mol |
IUPAC Name |
N-(5-chloro-1-methyl-6-oxopyridazin-4-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C9H10ClN3O2/c1-4-7(14)12(2)6-5-11-13(3)9(15)8(6)10/h4-5H,1H2,2-3H3 |
InChI Key |
DSNHOJIIMCKMFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N(C)C(=O)C=C)Cl |
Origin of Product |
United States |
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